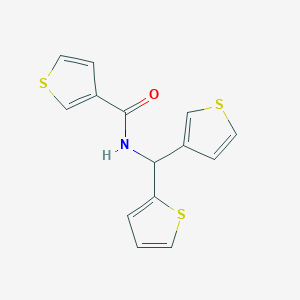

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide

Description

N-(Thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide is a trisubstituted thiophene derivative featuring a central carboxamide group linked to a bisthiophenylmethyl substituent. This compound’s unique structure combines three thiophene rings, which may enhance π-conjugation and intermolecular interactions.

Properties

IUPAC Name |

N-[thiophen-2-yl(thiophen-3-yl)methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS3/c16-14(11-4-7-18-9-11)15-13(10-3-6-17-8-10)12-2-1-5-19-12/h1-9,13H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUKKFMNOCBZFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Intermediate: The initial step involves the formation of a thiophene-2-ylmethyl intermediate through a Friedel-Crafts alkylation reaction.

Coupling Reaction: The intermediate is then coupled with thiophene-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Amidation: The final step involves the amidation reaction where the coupled product is reacted with an amine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield thiol derivatives.

Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur at the thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in acetic acid.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, studies indicate that N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide shows efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Results

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 22 |

| Compound B | Escherichia coli | 18 |

| Control (Ampicillin) | Staphylococcus aureus | 20 |

Anticancer Properties

Thiophene derivatives have been investigated for their anticancer potential. Studies show that this compound can inhibit cell proliferation in various cancer cell lines, including liver and breast cancer cells, by inducing apoptosis through mitochondrial pathways.

Case Study: Anticancer Activity

A study conducted on human liver cancer cells revealed that this compound significantly reduced cell viability and induced apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicate that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Table 2: Anti-inflammatory Activity Comparison

| Compound | Cytokine Inhibition (%) |

|---|---|

| This compound | 65 |

| Control (Ibuprofen) | 70 |

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise in several therapeutic areas:

- Antimicrobial Agents : Its efficacy against bacterial strains positions it as a potential candidate for developing new antibiotics.

- Cancer Therapy : With demonstrated anticancer properties, further research could lead to its use in targeted cancer therapies.

- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses suggests potential applications in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide involves its interaction with various molecular targets:

Molecular Targets: Enzymes, receptors, and DNA.

Pathways Involved: Inhibition of enzyme activity, modulation of receptor functions, and intercalation into DNA, leading to disruption of cellular processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Electronic and Steric Effects

- Target Compound: The bisthiophenylmethyl group introduces significant steric bulk and extended π-conjugation, which may improve charge transport in materials applications. However, this could reduce solubility in polar solvents compared to simpler analogs like N-(3-cyanothiophen-2-yl) derivatives .

- Electron-Withdrawing Substituents: Analogs such as 3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide exhibit altered reactivity due to nitro and trifluoromethyl groups, which enhance electrophilic character . In contrast, the target compound’s neutral thiophene substituents may favor nucleophilic interactions.

Research Implications

The structural uniqueness of this compound positions it as a candidate for:

- Materials Science : Enhanced π-conjugation could improve performance in organic semiconductors.

- Medicinal Chemistry : Further modifications (e.g., introducing polar groups) may balance solubility and bioactivity.

Comparative studies with analogs underscore the importance of substituent design in tuning physicochemical and biological properties. Future work should explore crystallographic data (e.g., via SHELX refinements ) and computational modeling (e.g., density-functional theory ) to validate structure-activity relationships.

Biological Activity

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by multiple thiophene rings, which are known for their diverse biological activities. The synthesis typically involves the acylation of thiophene derivatives, utilizing methods such as the Gewald reaction or acyl chlorination under basic conditions. The following table summarizes key synthetic routes:

| Synthetic Method | Description |

|---|---|

| Gewald Reaction | Involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. |

| Acyl Chlorination | Acyl chlorides are reacted with thiophenes to form carboxamide derivatives. |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has been tested against various pathogens, including bacteria and fungi.

In Vitro Studies

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other pathogens .

- Biofilm Inhibition : It exhibited strong antibiofilm properties, significantly reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .

- Hemolytic Activity : The compound showed low hemolytic activity (3.23% to 15.22%), indicating a favorable safety profile .

Antifungal Activity

In addition to its antibacterial properties, the compound has also been evaluated for antifungal activity:

- Fungicidal Activity : Compounds derived from similar structures have shown promising fungicidal effects against various fungal strains, with some derivatives exhibiting MIC values as low as 32 µg/mL against Alternaria alternata .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 µM and 0.52–2.67 µM respectively .

- Synergistic Effects : It has been shown to work synergistically with other antibiotics, enhancing their efficacy against resistant strains .

Case Studies

Several studies have documented the effectiveness of thiophene-based compounds in clinical settings:

- Study on Staphylococcus aureus : A derivative similar to this compound showed an MIC of 3.90 μg/mL against MRSA strains .

- Antifungal Evaluation : Research indicated that certain thiophene derivatives had lower MICs than standard antifungals, suggesting a potential role in treating resistant fungal infections .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling thiophene-3-carboxylic acid derivatives with a bis-thiophene methylamine intermediate. Key steps include:

- Amide bond formation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane or DMF) under nitrogen atmosphere.

- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions.

- Purification : Column chromatography or recrystallization (e.g., using methanol/water gradients) yields high-purity products .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) confirm regiochemistry and substituent positions. Key signals include aromatic protons (δ 6.8–7.5 ppm) and carboxamide carbonyls (δ ~165–170 ppm) .

- IR spectroscopy : Absorbances at ~1650 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (N-H stretch) validate functional groups.

- Mass spectrometry (HRMS) : Exact mass analysis confirms molecular formula and purity .

Q. What structural features distinguish this compound from other thiophene derivatives?

- Methodological Answer : The molecule contains a central carboxamide group bridging two thiophene rings (2- and 3-position substitutions). This arrangement enhances π-conjugation, influencing electronic properties. X-ray crystallography reveals planar geometry at the carboxamide moiety and dihedral angles (~30–50°) between thiophene rings, which impact intermolecular interactions .

Advanced Research Questions

Q. How can X-ray crystallography and SHELXL refinement resolve ambiguities in the compound’s molecular structure?

- Methodological Answer :

- Data collection : High-resolution single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) provides atomic coordinates.

- SHELXL refinement : Parameters like anisotropic displacement, hydrogen bonding, and thermal motion are optimized. For example, SHELXL’s restraints improve accuracy in modeling disordered thiophene rings .

- Validation tools : R-factor analysis (<5%) and residual electron density maps ensure structural reliability .

Q. What biological targets and mechanisms are implicated in this compound’s activity, and how are they studied?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorescence-based or colorimetric assays (e.g., COX-2 inhibition for anti-inflammatory activity). IC₅₀ values are determined via dose-response curves .

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) to targets like kinases or GPCRs.

- Cellular assays : Apoptosis (Annexin V staining) and proliferation (MTT assay) in cancer cell lines (e.g., HeLa or MCF-7) validate therapeutic potential .

Q. How do the compound’s thiophene moieties influence its electronic properties for material science applications?

- Methodological Answer :

- Cyclic voltammetry : Measures redox potentials (e.g., HOMO/LUMO levels) to assess suitability for organic semiconductors. Thiophene’s low bandgap (~2.5–3.0 eV) enhances charge transport .

- DFT calculations : Gaussian software models electron density distribution, predicting π-π stacking efficiency in OLEDs or OFETs.

- UV-Vis spectroscopy : Absorption maxima (~350–450 nm) correlate with conjugation length, critical for optoelectronic device design .

Q. What strategies address contradictions in reported biological activity data for thiophene carboxamides?

- Methodological Answer :

- Meta-analysis : Compare datasets across studies using standardized protocols (e.g., fixed cell lines, identical assay conditions).

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethoxy groups) to isolate activity contributors.

- Computational docking : AutoDock Vina or Schrödinger Suite identifies binding pose variations that explain divergent results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.